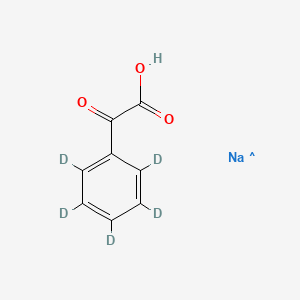
N-palmitoyl(d9) dihydrosphingosine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
CER10-d9, also known as N-palmitoyl (d9) dihydrosphingosine, is a deuterated form of N-palmitoyl dihydrosphingosine. This compound is a type of ceramide, which are lipid molecules found in high concentrations within the cell membrane of eukaryotic cells. Ceramides play a crucial role in maintaining the barrier function of the skin and are involved in various cellular signaling pathways .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of CER10-d9 involves the incorporation of deuterium atoms into the ceramide structure. The general synthetic route includes the following steps:
Synthesis of Dihydrosphingosine: This involves the reduction of sphingosine to dihydrosphingosine.
N-Acylation: The dihydrosphingosine is then acylated with palmitic acid to form N-palmitoyl dihydrosphingosine.
Deuteration: The final step involves the incorporation of deuterium atoms into the N-palmitoyl dihydrosphingosine to form CER10-d9.
Industrial Production Methods
Industrial production of CER10-d9 typically involves large-scale synthesis using the above-mentioned synthetic routes. The process is optimized for high yield and purity, often involving advanced techniques such as liquid chromatography and mass spectrometry for purification and quality control .
Análisis De Reacciones Químicas
Types of Reactions
CER10-d9 can undergo various chemical reactions, including:
Oxidation: CER10-d9 can be oxidized to form corresponding ketones or aldehydes.
Reduction: It can be reduced to form dihydroceramides.
Substitution: CER10-d9 can undergo substitution reactions where the palmitoyl group can be replaced with other acyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Acyl chlorides and anhydrides are commonly used reagents for substitution reactions.
Major Products Formed
Oxidation: Ketones and aldehydes.
Reduction: Dihydroceramides.
Substitution: Various N-acyl dihydrosphingosines depending on the acyl group used.
Aplicaciones Científicas De Investigación
CER10-d9 has a wide range of scientific research applications, including:
Chemistry: Used as a deuterium-labeled internal standard in lipid extraction and analysis by liquid chromatography tandem-mass spectrometry (LC-MS/MS).
Biology: Studied for its role in cellular signaling pathways and its effects on cell membrane structure and function.
Medicine: Investigated for its potential therapeutic applications in skin barrier repair and treatment of skin disorders.
Mecanismo De Acción
CER10-d9 exerts its effects primarily through its role as a ceramide. Ceramides are essential components of the lipid bilayer of cell membranes and play a crucial role in maintaining the barrier function of the skin. They are involved in various cellular signaling pathways, including those regulating cell differentiation, proliferation, and apoptosis. The deuterium labeling in CER10-d9 allows for precise tracking and quantification in research studies, providing insights into the metabolism and function of ceramides .
Comparación Con Compuestos Similares
CER10-d9 is unique due to its deuterium labeling, which distinguishes it from other ceramides. Similar compounds include:
N-palmitoyl dihydrosphingosine: The non-deuterated form of CER10-d9.
N-stearoyl dihydrosphingosine: Another ceramide with a different acyl chain.
N-lignocerol dihydrosphingosine: A ceramide with a longer acyl chain.
N-nervonoyl dihydrosphingosine: A ceramide with a monounsaturated acyl chain.
CER10-d9’s deuterium labeling provides a unique advantage in research applications, allowing for more accurate and sensitive detection and quantification in analytical studies.
Propiedades
Fórmula molecular |
C34H69NO3 |
|---|---|
Peso molecular |
549.0 g/mol |
Nombre IUPAC |
13,13,14,14,15,15,16,16,16-nonadeuterio-N-[(2S,3R)-1,3-dihydroxyoctadecan-2-yl]hexadecanamide |
InChI |
InChI=1S/C34H69NO3/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-33(37)32(31-36)35-34(38)30-28-26-24-22-20-18-16-14-12-10-8-6-4-2/h32-33,36-37H,3-31H2,1-2H3,(H,35,38)/t32-,33+/m0/s1/i2D3,4D2,6D2,8D2 |
Clave InChI |
GCGTXOVNNFGTPQ-PDMRHGGWSA-N |
SMILES isomérico |
[2H]C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])CCCCCCCCCCCC(=O)N[C@@H](CO)[C@@H](CCCCCCCCCCCCCCC)O |
SMILES canónico |
CCCCCCCCCCCCCCCC(C(CO)NC(=O)CCCCCCCCCCCCCCC)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![[(2S,3aS,6R,7aS)-2-[4-(diaminomethylideneamino)butylcarbamoyl]-1-[(2R,3S)-2-[[(2R)-2-hydroxy-3-(4-hydroxyphenyl)propanoyl]amino]-3-methylpentanoyl]-2,3,3a,4,5,6,7,7a-octahydroindol-6-yl] hydrogen sulfate](/img/structure/B12405314.png)
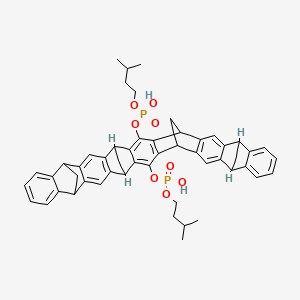
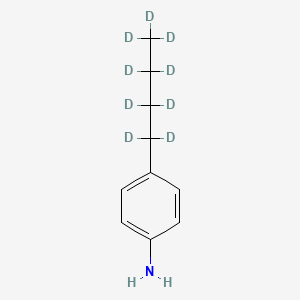
![N-[3-[(2R,3S,5R)-5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-3-[2-cyanoethoxy-di(propan-2-yl)phosphanylphosphanyl]oxy-4-methoxyoxolan-2-yl]-2-oxo-1,6-dihydropyrimidin-6-yl]benzamide](/img/structure/B12405343.png)
![[(1S)-3-amino-1-benzamido-3-oxopropyl]boronic acid](/img/structure/B12405344.png)
![3-[[(2R,3R,5R)-2-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-5-(4-oxopyrimidin-1-yl)oxolan-3-yl]oxy-[di(propan-2-yl)amino]phosphanyl]oxypropanenitrile](/img/structure/B12405349.png)
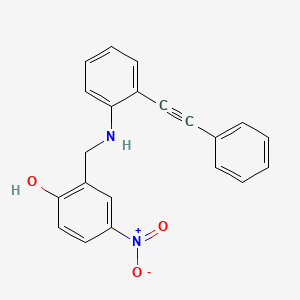
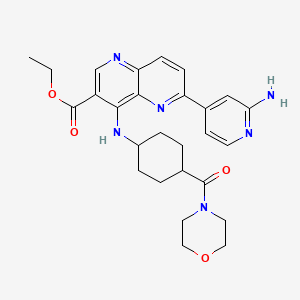
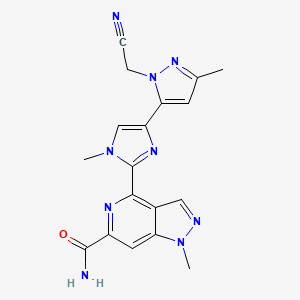
![1-[(2R,3S,5S)-3-hydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidin-2-one](/img/structure/B12405371.png)
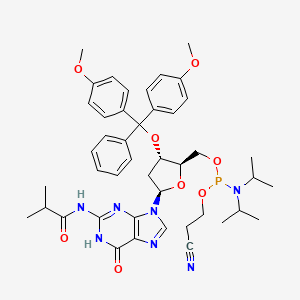

![2-(2-phenylethyl)-6-[[(5S,6R,7R,8S)-5,6,7-trihydroxy-4-oxo-2-(2-phenylethyl)-5,6,7,8-tetrahydrochromen-8-yl]oxy]chromen-4-one](/img/structure/B12405384.png)
